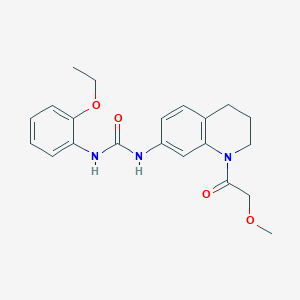

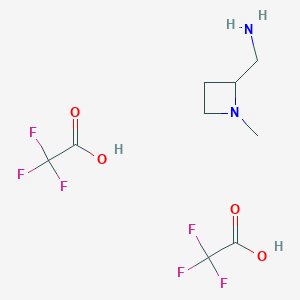

![molecular formula C27H25N3O2 B2503589 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866588-54-7](/img/structure/B2503589.png)

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, which is a fused heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activity.

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives has been described in the literature. For instance, derivatives such as 1′,2′-dihydro-3-methyl-1-phenylspiro[ pyrazoline-4,3′(4′H)-quinoline]-5-one (8q) and 1,3-diphenylspiro[pyrazolone-quinoline] 8r can be synthesized from the catalytic reduction of 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one in alcohols or by interaction with appropriate aldehydes and ketones . Although the specific synthesis of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is not detailed, the methods described could potentially be adapted for its synthesis by choosing suitable precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazoline ring fused to a quinoline moiety. The derivatives often contain various substituents that can significantly affect their chemical behavior and interaction with biological targets. The structure is typically confirmed using spectroscopic methods such as mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) .

Chemical Reactions Analysis

The reactivity of pyrazoloquinoline derivatives can be influenced by the substituents present on the rings. For example, the presence of an ethoxy group and a methoxyphenylmethyl moiety could affect the electron density and steric hindrance, thereby influencing the compound's participation in chemical reactions. The literature describes the use of microwave-assisted synthesis to enhance the reaction rate and improve yields of related compounds, which could be applicable to the synthesis of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline are not provided, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents. The physical properties are important for the compound's potential application in pharmaceuticals, where solubility and stability are crucial for bioavailability and shelf life .

科学的研究の応用

Supramolecular Aggregation

Research into dihydrobenzopyrazoloquinolines, a related class of compounds, explores how substitutions affect the dimensionality of supramolecular aggregation. Molecules linked by hydrogen bonds and arene interactions form cyclic dimers, sheets, and complex frameworks, suggesting potential in materials science and molecular engineering (Portilla et al., 2005).

Antimicrobial Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds have been tested for their antibacterial and antifungal activities, indicating their potential use in developing new treatments for infections (Holla et al., 2006).

Synthesis Methods

A practical and large-scale synthesis approach for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been presented. This compound is an important intermediate for pharmaceutically active compounds, showcasing the importance of efficient synthesis methods for complex organic molecules (Bänziger et al., 2000).

Heterocyclic Synthesis

The synthesis of pyrazolo[3,4-c]quinoline derivatives highlights advancements in creating condensed heterotricycles. These compounds have potential applications in pharmaceuticals and organic electronics due to their unique structural and electronic properties (Nagarajan & Shah, 1992).

"On Water" Synthesis

An environmentally friendly "on water" protocol for synthesizing heterocyclic ortho-quinones has been developed. This method underscores the significance of green chemistry in synthesizing complex organic molecules with potential applications in various fields, including materials science and pharmaceuticals (Rajesh et al., 2011).

作用機序

Pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

特性

IUPAC Name |

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2/c1-4-32-21-13-14-24-22(15-21)27-23(26(28-29-27)19-11-9-18(2)10-12-19)17-30(24)16-20-7-5-6-8-25(20)31-3/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZYBGRKOCZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

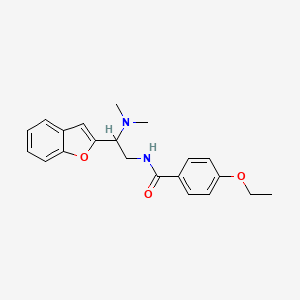

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

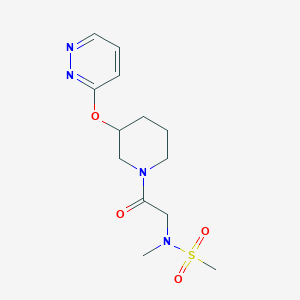

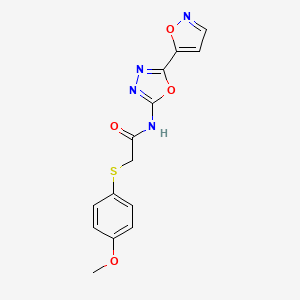

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)

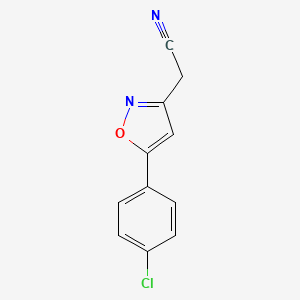

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

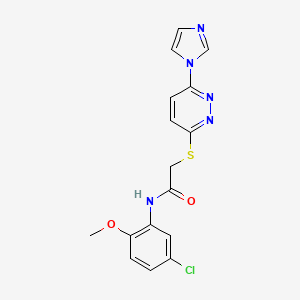

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)